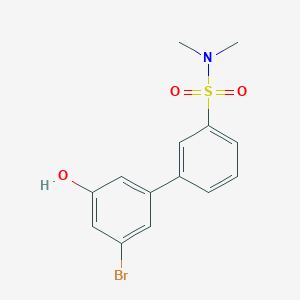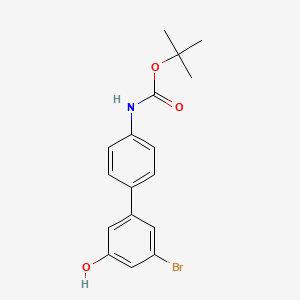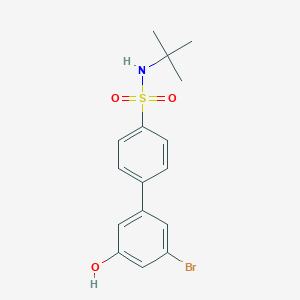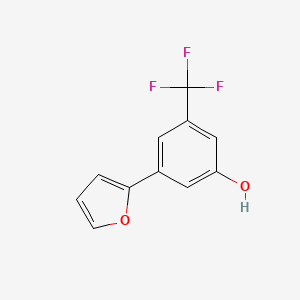
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% (5-MTP) is an organic compound used in a variety of scientific applications. It is a colorless, crystalline solid with a molecular weight of 216.2 g/mol and a melting point of 59-60°C. It is insoluble in water but soluble in most organic solvents. 5-MTP is used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects.
Mecanismo De Acción
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It also acts as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% has been found to inhibit both of these enzymes in a dose-dependent manner.
Biochemical and Physiological Effects
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% has been found to inhibit the enzyme FAAH, which is involved in the metabolism of endocannabinoids. 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% has also been found to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments include its high purity (95%) and its solubility in most organic solvents. In addition, 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% is relatively easy to synthesize and is inexpensive. The main limitation of using 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments is that it is not soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
Future research on 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% could focus on its potential therapeutic applications. For example, further studies could be conducted to determine the efficacy and safety of 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% as an anti-inflammatory and analgesic agent. In addition, further studies could be conducted to determine the mechanism of action of 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% in inhibiting cytochrome P450 and FAAH enzymes. Finally, further studies could be conducted to determine the potential interactions of 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% with other drugs and xenobiotics.
Métodos De Síntesis
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% is synthesized from the reaction between 2-methylphenol and trifluoroacetic anhydride in dimethylformamide (DMF). This reaction yields 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% in 95% purity. The reaction is carried out at room temperature and is complete in 1-2 hours.
Aplicaciones Científicas De Investigación
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% is used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of new drugs and medicines. In addition, 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% is used in the study of enzyme-catalyzed reactions, as it can be used as a substrate in the reaction.
Propiedades
IUPAC Name |
3-(2-methylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-9-4-2-3-5-13(9)10-6-11(18)8-12(7-10)19-14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMUBBCYRZETPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686498 |
Source


|
| Record name | 2'-Methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261900-57-5 |
Source


|
| Record name | 2'-Methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)









